PF-1163B Exhibits a 2.8-Fold Lower Potency in Ergosterol Synthesis Inhibition Compared to PF-1163A
In enzymatic assays, PF-1163B inhibits ergosterol (ERG) synthesis with an IC50 value of 34 ng/mL, whereas its structural analog PF-1163A achieves an IC50 of 12 ng/mL . This indicates that PF-1163A is a more potent inhibitor of the ERG25p enzyme, likely due to its additional hydroxyl group on the side chain which enhances polarity and target binding affinity [1].
| Evidence Dimension | Inhibition of Ergosterol Synthesis (IC50) |
|---|---|
| Target Compound Data | 34 ng/mL |
| Comparator Or Baseline | PF-1163A (12 ng/mL) |
| Quantified Difference | 2.8-fold higher IC50 for PF-1163B |
| Conditions | Cell-free enzymatic assay (ERG25p inhibition) |
Why This Matters
For researchers requiring a less potent but still effective ERG25p inhibitor to avoid complete pathway shutdown or to study dose-dependent effects, PF-1163B provides a distinct pharmacological window compared to the more potent PF-1163A.
- [1] TargetMol. PF-1163A Technical Datasheet. Product No. TN7560. View Source
